molecular formula C15H17BrN4O3 B213836 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine

1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine

Cat. No. B213836
M. Wt: 381.22 g/mol
InChI Key: UGVCUVDGQFLXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies suggest that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for the research on 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its potential as an anti-cancer agent and to optimize its use in cancer treatment. Additionally, future research could focus on elucidating the mechanism of action of this compound to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine involves the reaction between 4-bromo-1-ethyl-5-nitro-1H-pyrazole and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with piperazine in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has been extensively studied for its potential pharmacological properties. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have also shown that this compound has the potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

[4-(4-bromo-2-ethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H17BrN4O3/c1-2-20-13(11(16)10-17-20)15(22)19-7-5-18(6-8-19)14(21)12-4-3-9-23-12/h3-4,9-10H,2,5-8H2,1H3

InChI Key

UGVCUVDGQFLXBZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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